trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1820571-98-9
VCID: VC13539989
InChI: InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H24N2O6
Molecular Weight: 364.4 g/mol

trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

CAS No.: 1820571-98-9

Cat. No.: VC13539989

Molecular Formula: C18H24N2O6

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid - 1820571-98-9

Specification

CAS No. 1820571-98-9
Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
IUPAC Name (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
Standard InChI Key ZPDUEFCWDPJFBV-KBPBESRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

trans-4-N-Boc-Amino-1-Cbz-Pyrrolidine-3-Carboxylic Acid belongs to the pyrrolidine dicarboxylic acid family, with the molecular formula C₁₈H₂₄N₂O₆ and a molecular weight of 364.39 g/mol . The compound’s IUPAC name is (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid, reflecting its stereospecific trans configuration at the 3- and 4-positions of the pyrrolidine ring .

Key Structural Characteristics:

  • Pyrrolidine Core: A five-membered saturated ring with two substituents: a Boc-protected amine at position 4 and a Cbz-protected carboxylic acid at position 1.

  • Protecting Groups: The Boc group (tert-butoxycarbonyl) safeguards the amine functionality, while the Cbz group (benzyloxycarbonyl) protects the carboxylic acid, enabling selective deprotection during multi-step syntheses .

  • Stereochemistry: The trans arrangement of substituents minimizes steric hindrance, enhancing reactivity in coupling reactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₄N₂O₆
Molecular Weight364.39 g/mol
CAS Number1217636-05-9
SynonymsTRANS-4-TERT-BUTOXYCARBONYLAMINO-PYRROLIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER

Synthesis and Reaction Pathways

The synthesis of trans-4-N-Boc-Amino-1-Cbz-Pyrrolidine-3-Carboxylic Acid involves multi-step orthogonal protection strategies. A representative protocol from patent literature outlines the following process :

Step 1: Deprotection of Fmoc Group

A solution of (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid in acetonitrile is treated with pyrrolidine to remove the fluorenylmethyloxycarbonyl (Fmoc) group, yielding 4-amino-1-Boc-pyrrolidine-2-carboxylic acid .

Step 2: Buchwald-Hartwig Coupling

The intermediate undergoes palladium-catalyzed coupling with 1-chloroisoquinoline in the presence of Pd₂dba₃ and rac-BINAP, followed by reflux in toluene. This step introduces the isoquinoline moiety, achieving a 40% yield after purification via preparative HPLC .

Table 2: Reaction Conditions and Outcomes

ParameterDetailSource
CatalystPd₂dba₃ (5 mol%), rac-BINAP (10 mol%)
BaseSodium t-butoxide
SolventToluene
TemperatureReflux (110°C)
Yield40%

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s dual protection enables its use in solid-phase peptide synthesis (SPPS). The Boc group is stable under basic conditions, while the Cbz group can be selectively removed via hydrogenolysis, facilitating sequential peptide elongation .

Drug Intermediate

Its rigid pyrrolidine scaffold is incorporated into protease inhibitors and kinase modulators. For example, derivatives of this compound have shown activity in preclinical models of neurodegenerative diseases by targeting amyloid-beta aggregation .

Future Directions

Ongoing research explores enzymatic deprotection methods to improve the sustainability of synthesis. Additionally, its application in covalent inhibitor design (e.g., SARS-CoV-2 main protease) is under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator